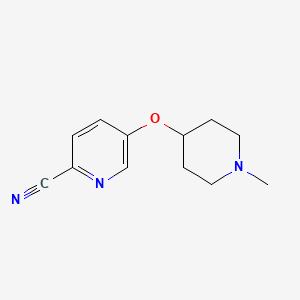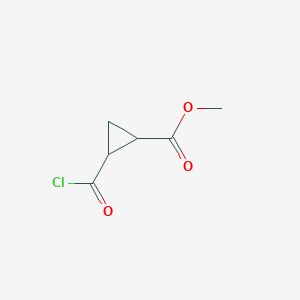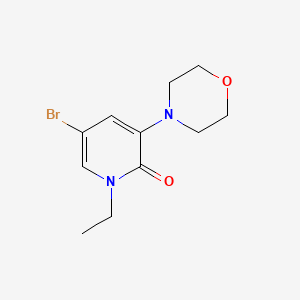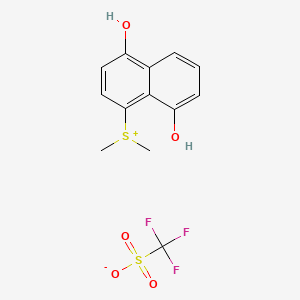
(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is an organic sulfur compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol . It is typically a white solid that is soluble in organic solvents like acetonitrile and methanol . This compound is often used as an oxidizing agent in organic synthesis and other electron transfer reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is generally synthesized by reacting (4,8-dihydroxy-1-naphthyl)dimethyl sulfide with trifluoromethanesulfonic acid[3][3]. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities[3][3].
Chemical Reactions Analysis
Types of Reactions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound .
Scientific Research Applications
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and electron transfer reactions.
Biology: It may be used in biochemical assays to study oxidative stress and related processes.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves its ability to act as an oxidizing agent. It facilitates electron transfer reactions by accepting electrons from other molecules, thereby oxidizing them . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate: Similar in structure but with hydroxyl groups at different positions.
Sulfonium, (4,7-dihydroxy-1-naphthalenyl)dimethyl-, 1,1,1-trifluoromethanesulfonate: Another related compound with similar chemical properties.
Uniqueness
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is unique due to its specific arrangement of hydroxyl groups and its ability to act as a versatile oxidizing agent in various chemical reactions .
Properties
Molecular Formula |
C13H13F3O5S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4,8-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)11-7-6-9(13)8-4-3-5-10(14)12(8)11;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |
InChI Key |
VSBGQWYZNVYIBG-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)C1=C2C(=C(C=C1)O)C=CC=C2O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


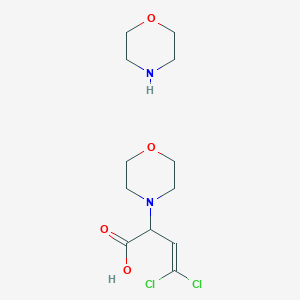


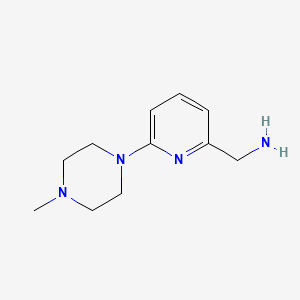
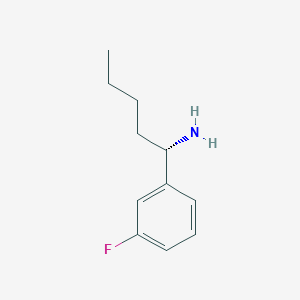
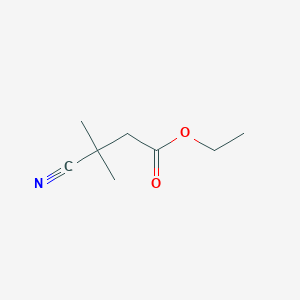
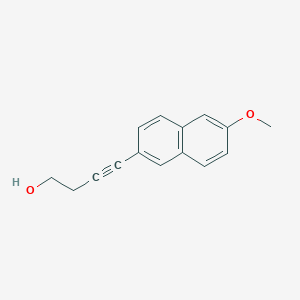

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
